5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one

Bioisostere Lipophilicity Medicinal Chemistry

5‑(Pentafluorosulfanyl)‑1,3‑dihydro‑indol‑2‑one (5‑SF₅‑oxindole) is a heterocyclic building block that embeds the pentafluorosulfanyl group at the 5‑position of the oxindole scaffold. With a molecular formula of C₈H₆F₅NOS and a molecular weight of 259.2 g mol⁻¹, the compound serves as a direct precursor for Knoevenagel condensations that generate 3‑methylidene‑1H‑indol‑2(3H)‑ones displaying kinase inhibition down to single‑digit nanomolar concentrations.

Molecular Formula C8H6F5NOS
Molecular Weight 259.2 g/mol
CAS No. 1379812-11-9
Cat. No. B1457250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one
CAS1379812-11-9
Molecular FormulaC8H6F5NOS
Molecular Weight259.2 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)S(F)(F)(F)(F)F)NC1=O
InChIInChI=1S/C8H6F5NOS/c9-16(10,11,12,13)6-1-2-7-5(3-6)4-8(15)14-7/h1-3H,4H2,(H,14,15)
InChIKeyUTJFKEQDICBPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pentafluorosulfanyl)-1,3-dihydro-indol-2-one (CAS 1379812‑11‑9): Core Scaffold for SF₅‑Enabled Kinase Inhibitor Discovery


5‑(Pentafluorosulfanyl)‑1,3‑dihydro‑indol‑2‑one (5‑SF₅‑oxindole) is a heterocyclic building block that embeds the pentafluorosulfanyl group at the 5‑position of the oxindole scaffold [1]. With a molecular formula of C₈H₆F₅NOS and a molecular weight of 259.2 g mol⁻¹, the compound serves as a direct precursor for Knoevenagel condensations that generate 3‑methylidene‑1H‑indol‑2(3H)‑ones displaying kinase inhibition down to single‑digit nanomolar concentrations [1]. It is commercially available from specialist fluorochemical suppliers at research‑grade purity (≥95 %) .

Why 5‑SF₅‑Oxindole Cannot Be Replaced by 5‑CF₃‑, 5‑F‑, or 5‑NO₂‑Oxindole: Physicochemical and Selectivity Consequences


The pentafluorosulfanyl group is not a simple incremental modification of the common trifluoromethyl, fluoro, or nitro substituents. SF₅ possesses a Hansch lipophilicity constant π = 1.51, which is 1.7‑fold higher than CF₃ (π = 0.88) and of opposite sign to NO₂ (π = ‑0.28) [1]. This quantifiable increase in lipophilicity directly impacts membrane permeability and tissue distribution, making the SF₅ congener fundamentally different from its CF₃ analog in any biological assay. Moreover, kinase inhibition data from positional‑isomer series demonstrate that moving the SF₅ group from the 5‑ to the 6‑position of the oxindole core inverts the selectivity profile against a panel of clinically relevant kinases (e.g., BMP2K vs PDGFRα), proving that the 5‑SF₅‑oxindole confers a unique binding‑site complementarity that cannot be emulated by regioisomeric or bioisosteric analogs [2].

Quantitative Differentiation Guide: 5‑(Pentafluorosulfanyl)‑1,3‑dihydro‑indol‑2‑one vs Closest Analogs


Lipophilicity Advantage: SF₅ (π = 1.51) vs CF₃ (π = 0.88) and NO₂ (π = ‑0.28)

The SF₅ substituent provides a 1.7‑fold higher Hansch lipophilicity constant than the CF₃ group, translating into superior membrane permeation potential. In the oxindole scaffold, this difference alters the balance between aqueous solubility and passive permeability—a critical parameter for intracellular target engagement [1].

Bioisostere Lipophilicity Medicinal Chemistry

Kinase Selectivity Inversion: 5‑SF₅‑Derivative (10) vs 6‑SF₅‑Derivative (11) in Biochemical Kinase Assays

When the 5‑SF₅‑oxindole is converted to the 3‑(1H‑pyrrol‑2‑yl)methylene derivative (compound 10), it inhibits BMP2K with an IC₅₀ of 452 nM. The 6‑SF₅ regioisomer (compound 11) is essentially inactive against BMP2K (IC₅₀ = 187 µM), representing a 414‑fold loss in potency. Conversely, compound 11 gains 72‑fold potency against GAK (IC₅₀ = 476 nM) compared with compound 10 (IC₅₀ = 34.2 µM) [1].

Kinase Inhibition Positional Isomer Selectivity

Cellular Antiproliferative Activity: 5‑SF₅‑Derivative (10) vs 6‑SF₅‑Derivative (11) in Breast Cancer Lines

The 5‑SF₅‑oxindole‑derived compound 10 inhibits proliferation of T47D breast cancer cells with a GC₅₀ of 0.49 µM and MCF7 cells with a GC₅₀ of 4.8 µM. The 6‑SF₅ isomer (compound 11) is more potent in MCF7 cells (GC₅₀ = 0.69 µM; 7‑fold more active) but only slightly more active in T47D cells (GC₅₀ = 0.35 µM; 1.4‑fold more active) [1]. Neither compound affects normal MCF10A breast epithelial cells, indicating a selectivity window [1].

Anticancer Cellular Assay Proliferation

Selectivity Fingerprint: Absence of VEGFR2/PDGFRβ Activity vs Promiscuous Staurosporine Control

All 5‑SF₅‑ and 6‑SF₅‑oxindole derivatives (compounds 10–14) showed no detectable activity against VEGFR2 (KDR), PDGFRβ, DYRK1a, DYRK2a, or FLT‑1 kinases, whereas the pan‑kinase inhibitor staurosporine inhibited these targets with IC₅₀ values of 2.3 nM, 2.5 nM, 3.2 nM, 8.3 nM, and 28 nM, respectively [1]. This indicates that the SF₅‑oxindole scaffold imparts a restricted kinase‑binding profile rather than promiscuous ATP‑site engagement.

Kinase Profiling Selectivity Off-target

Synthetic Versatility: Microwave‑Assisted Knoevenagel Condensation Yields 65–74%

5‑SF₅‑oxindole undergoes microwave‑mediated Knoevenagel condensation with pyrrole‑2‑carboxaldehyde to give the 3‑methylidene derivative (compound 10) in 65 % yield after silica‑gel purification. Condensation with ferrocenecarboxaldehyde yields a mixture of Z/E stereoisomers (compounds 12a/12b) [1]. The 6‑SF₅ isomer (compound 11) is obtained in 74 % yield under identical conditions, showing comparable reactivity [1]. This demonstrates that the SF₅ group does not sterically or electronically compromise the key C‑3 functionalization step.

Synthetic Methodology Building Block Library Synthesis

Procurement‑Guiding Application Scenarios for 5‑(Pentafluorosulfanyl)‑1,3‑dihydro‑indol‑2‑one


Kinase‑Focused Medicinal Chemistry: BMP2K‑Selective Chemical Probe Development

The 414‑fold selectivity of the 5‑SF₅‑derivative for BMP2K over the 6‑SF₅ isomer (IC₅₀ 452 nM vs 187 µM) positions this building block for SAR campaigns targeting BMP2K, a kinase implicated in bone morphogenic protein signaling and cancer [1]. Procure 5‑SF₅‑oxindole when the project goal is to maintain BMP2K engagement while avoiding GAK or PDGFRα off‑target activity.

CNS‑Penetrant Probe Synthesis: Exploiting Superior Lipophilicity (π = 1.51)

With a Hansch π value 1.7‑fold higher than CF₃, the 5‑SF₅‑oxindole scaffold is the rational starting point for designing brain‑penetrant kinase inhibitors or receptor ligands [2]. This is particularly relevant for glioblastoma or neurodegenerative disease targets where commercial CF₃‑oxindoles fail to achieve adequate CNS exposure.

Parallel Library Synthesis for Kinase Selectivity Profiling

The microwave‑assisted Knoevenagel protocol delivers 65 % yield of the 3‑methylidene derivative without requiring protecting‑group chemistry [1]. This enables rapid generation of 50–200‑compound libraries from the single building block, allowing medicinal chemists to explore aldehyde diversity space while keeping the 5‑SF₅‑oxindole core constant.

¹⁹F‑MRI Reporter or PET Tracer Precursor Development

The SF₅ group has been demonstrated as a superior ¹⁹F magnetic resonance reporter compared with CF₃, owing to its five magnetically equivalent fluorine atoms that produce a single sharp resonance with higher signal‑to‑noise ratio [3]. The 5‑SF₅‑oxindole can serve as a starting material for synthesizing ¹⁹F‑MRI‑detectable probes suitable for in vivo imaging studies.

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